4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide
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Overview
Description
4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with chloro, fluoro, and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of a suitable amine with an isocyanate to form the imidazolidinone ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted imidazolidinone with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- 3-chloro-4-fluorophenylboronic acid
- N-(4-(4-chloro-3-fluorophenyl)thiazol-2-yl)benzamide
Uniqueness
4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is unique due to its combination of chloro, fluoro, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H20ClFN4O4S |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-fluorophenyl)-5-[2-(2-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C25H20ClFN4O4S/c1-35-21-5-3-2-4-19(21)28-22(32)14-20-24(34)30(18-12-10-17(27)11-13-18)25(36)31(20)29-23(33)15-6-8-16(26)9-7-15/h2-13,20H,14H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
ILHYRJLVEDWUDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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